molecular formula C15H17NO2S B2424507 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE CAS No. 1448134-73-3

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2424507
CAS No.: 1448134-73-3
M. Wt: 275.37
InChI Key: FPMDNYKEQMFDRE-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide is a synthetic carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a thiophene ring—a prominent heterocyclic scaffold in drug discovery—linked through a carboxamide group to a complex ethyl ether moiety containing a 2-methylphenyl group. This specific molecular architecture suggests potential for diverse biological activity. Compounds with structural similarities, particularly those combining amide functionalities with specific aromatic and heteroaromatic groups, are frequently investigated as core pharmacophores for the development of new therapeutic agents . Research into analogous compounds indicates two primary, valuable directions for this chemical. First, its structure aligns with the pharmacophore model common in anticonvulsant research, which often includes a hydrophobic aromatic unit (the 2-methylphenyl group), an electron donor group (the methoxy oxygen), and a hydrogen bonding domain (the carboxamide) . Therefore, this compound serves as a critical intermediate for synthesizing and evaluating novel agents targeting neurological disorders such as epilepsy. Second, the thiophene-carboxamide core is a recognized scaffold in antimicrobial research. Related nitrothiophene carboxamides have been explored as prodrugs activated by specific bacterial nitroreductases, demonstrating potent and bactericidal activity against Gram-negative pathogens . This makes the compound a candidate for developing new antibacterial strategies aimed at overcoming efflux pump-mediated resistance. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)14(18-2)9-16-15(17)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDNYKEQMFDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiocarbamoyl Precursors

Thiophene-3-carboxylic acid derivatives are synthesized via cyclization reactions. For example, N-(4-acetylphenyl)-2-chloroacetamide reacts with thiocarbamoyl compounds in the presence of sodium ethoxide to form thiophene-3-carboxamide intermediates. The reaction proceeds through a sulfide intermediate, followed by intramolecular cyclization (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol or dioxane
  • Base: Sodium ethoxide/methoxide
  • Temperature: Reflux (78–100°C)
  • Yield: 60–75%

Activation of Carboxylic Acid

The carboxylic acid is typically activated as an acid chloride or mixed anhydride. For instance, thiophene-3-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is highly reactive toward amines.

Synthesis of 2-Methoxy-2-(2-Methylphenyl)ethylamine

Reductive Amination of Ketones

The amine moiety is synthesized via reductive amination of 2-methoxy-2-(2-methylphenyl)acetophenone. Morpholine or similar amines are reacted with ketones using sodium triacetoxyborohydride (STAB) as a reducing agent.

Procedure :

  • Step 1 : 2-Methoxy-2-(2-methylphenyl)acetophenone (1.195 g) is dissolved in tetrahydrofuran (50 mL).
  • Step 2 : Morpholine (0.96 g) is added, followed by STAB (3.18 g) at room temperature.
  • Step 3 : The mixture is stirred for 3 h, quenched with saturated NaHCO₃, and extracted with ethyl acetate.
  • Yield : ~70% after column chromatography.

Alternative Route: Gabriel Synthesis

The amine can also be prepared via the Gabriel synthesis, where phthalimide is alkylated with 2-methoxy-2-(2-methylphenyl)ethyl bromide, followed by hydrazinolysis.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The most widely reported method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Procedure :

  • Step 1 : Thiophene-3-carboxylic acid (0.41 g) and 2-methoxy-2-(2-methylphenyl)ethylamine (0.5 g) are dissolved in anhydrous DCM (35 mL).
  • Step 2 : EDCI·HCl (0.38 g) and DMAP (0.55 g) are added at 0°C under nitrogen.
  • Step 3 : The reaction is warmed to room temperature and stirred for 24 h.
  • Workup : Washed with 2M HCl, saturated NaHCO₃, and brine. The product is recrystallized from DCM/ethyl acetate.
  • Yield : 76%.

Acid Chloride Route

Thiophene-3-carboxylic acid chloride is reacted with the amine in the presence of a base (e.g., triethylamine).

Procedure :

  • Step 1 : Thiophene-3-carboxylic acid chloride (1.2 eq) is added dropwise to a solution of the amine (1.0 eq) and triethylamine (2.0 eq) in DCM at 0°C.
  • Step 2 : The mixture is stirred for 4 h at room temperature.
  • Workup : Extracted with DCM, washed with 2M NaOH, and dried over Na₂SO₄.
  • Yield : 68–72%.

Optimization and Challenges

Solvent and Temperature Effects

  • EDCI Coupling : Higher yields (76%) are achieved in DCM compared to THF (62%) or DMF (58%).
  • Acid Chloride Route : Reactions in DCM at 0°C minimize side products (e.g., dimerization).

Steric Hindrance Mitigation

The 2-methylphenyl group introduces steric hindrance, necessitating prolonged reaction times (24 h) for complete conversion.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.54–7.52 (m, 2H, aromatic), 4.21 (q, 2H, CH₂), 3.41 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
EDCI Coupling 76 98.5
Acid Chloride 72 97.8
Cyclization 65 96.2

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar thiophene structures can inhibit cancer cell proliferation. For instance, studies on arylbenzothiophene derivatives have demonstrated their effectiveness against MCF-7 breast cancer cells through pharmacophore modeling and 3D-QSAR techniques . The presence of specific functional groups in the thiophene structure enhances its interaction with biological targets.

Case Study : A study utilized molecular docking and QSAR analyses to predict the binding affinity of thiophene derivatives to estrogen receptors, suggesting that modifications in the side chains could improve anticancer activity .

2. Antioxidant Properties
The compound's antioxidant potential is another area of interest. Thiophene derivatives have been investigated for their ability to mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often attributed to the presence of methoxy groups that enhance electron donation capabilities .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound8525
Control (Trolox)9020
Other Thiophene Derivative7530

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring contributes to the compound's semiconducting properties, making it suitable for these applications.

Case Study : Research has indicated that incorporating thiophene derivatives into polymer matrices can enhance charge mobility and stability in OLED devices .

Synthesis and Modification

The synthesis of this compound involves several steps, including the formation of the thiophene ring and subsequent functionalization with methoxy and carboxamide groups. Researchers are continually exploring new synthetic pathways to optimize yield and purity, as well as to develop analogs with improved biological activity.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide: Similar structure but with a benzo[b]thiophene ring instead of a thiophene ring.

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: Contains an indole moiety instead of the methoxy-tolyl group.

Uniqueness

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and aromatic ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity, particularly in cancer treatment and antimicrobial properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

  • Molecular Formula : C₁₅H₁₇NO₂S
  • Molecular Weight : 275.366 g/mol
  • CAS Number : 1448134-73-3

Anticancer Properties

Research has indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's efficacy against Hep3B liver cancer cells, showing an IC₅₀ value of approximately 23 µg/mL. The mechanism involves interference with tubulin dynamics, similar to known anticancer agents like Combretastatin A-4 (CA-4) .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundHep3B23Tubulin disruption
CA-4Hep3B5.46Tubulin binding
JCI-20679Various<9Mitochondrial complex I inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that derivatives of thiophene carboxamides showed significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . These compounds exhibited both bactericidal and fungicidal activities and were effective in inhibiting biofilm formation.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus0.22Bactericidal
Derivative 7bStaphylococcus epidermidis0.25Bactericidal
Pyrazole derivativeVarious pathogens0.22 - 0.25Bactericidal/Fungicidal

Case Studies and Research Findings

  • Mechanistic Insights : A study investigating the structure-activity relationship of thiophene carboxamides revealed that modifications at specific positions could enhance their anticancer potency and selectivity . The study emphasized the importance of the thiophene ring in mediating interactions with cellular targets.
  • In Vivo Studies : In vivo experiments using mouse xenograft models showed that certain thiophene derivatives exhibited potent antitumor activity without significant side effects, suggesting a favorable therapeutic index .
  • Comparative Analysis : The anticancer activity fingerprint of this compound was compared with other known compounds using the COMPARE algorithm, revealing unique action pathways that distinguish it from traditional chemotherapeutics .

Q & A

Basic: What are the recommended synthetic routes for N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via multicomponent reactions or modified Gewald reactions. For example:

  • Gewald Reaction : Utilize ethyl cyanoacetate, elemental sulfur, and ketones/aldehydes under basic conditions (e.g., morpholine or DABCO) in polar aprotic solvents (DMF, ethanol). Optimize temperature (80–100°C) and reaction time (6–12 hours) to enhance cyclization efficiency .
  • Multicomponent Petasis Reaction : Combine thiophene precursors (e.g., ethyl 2-aminothiophene-3-carboxylate) with boronic acids and glyoxylic acid derivatives in hexafluoroisopropanol (HFIP) at room temperature. Use 3 Å molecular sieves to absorb water and improve yield (e.g., 22% isolated yield reported for analogous compounds) .
    Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolates.

Basic: How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be systematically employed to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR to identify protons on the methoxy (δ 3.2–3.5 ppm), thiophene (δ 6.8–7.5 ppm), and methylphenyl groups (δ 2.3–2.6 ppm). 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect characteristic stretches for amide C=O (~1650 cm1^{-1}), thiophene C-S (~680 cm1^{-1}), and methoxy C-O (~1250 cm1^{-1}) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Use ORTEP-III software to visualize bond lengths/angles and validate stereochemistry .

Basic: What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or GOLD Suite to dock the compound into crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). Set flexible residues in the binding pocket and calculate binding energies (ΔG) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Advanced: How do structural modifications at the methoxy or thiophene moieties influence the compound's pharmacokinetic properties, and what experimental frameworks are used to validate these relationships?

Methodological Answer:

  • Modification Strategies : Replace methoxy with ethoxy or halogens to alter lipophilicity (logP). Substitute thiophene with furan or pyridine to modulate electronic effects.
  • Validation Frameworks :
    • In Vitro : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2/MDCK cells) .
    • In Vivo : Conduct pharmacokinetic studies in rodents (IV/PO dosing). Compare AUC, t1/2t_{1/2}, and bioavailability of analogs .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Dose Optimization : Re-evaluate in vivo dosing regimens (e.g., higher doses or repeated administration) to match effective in vitro concentrations .
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites. Compare in vitro activity of parent compound vs. metabolites .
  • Target Engagement Assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Advanced: What are the best practices for designing stable isotope-labeled analogs of this compound to facilitate metabolic pathway tracing in pharmacokinetic studies?

Methodological Answer:

  • Isotope Placement : Incorporate 13^{13}C or 2^{2}H at metabolically stable positions (e.g., methoxy group or thiophene ring) to avoid isotopic exchange .
  • Synthesis : Use labeled precursors (e.g., 13^{13}C-methanol) in reductive amination or esterification steps.
  • Tracing Methods : Analyze isotopic enrichment via LC-MS/MS and generate mass spectral fragmentation patterns to track metabolic intermediates .

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